molecular formula C6H11F3N2 B13042900 (R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine

(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine

Cat. No.: B13042900
M. Wt: 168.16 g/mol
InChI Key: NSCLPIBLZPOZRN-RXMQYKEDSA-N
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Description

®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a fluorinated compound with a molecular weight of 168.16 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process often includes purification steps such as distillation or crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(2,2,2-Trifluoroethyl)pyrrolidine: Lacks the amine group, resulting in different reactivity and applications.

    N-(2,2,2-Trifluoroethyl)pyrrolidine: Another related compound with distinct chemical properties.

Uniqueness

®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the trifluoroethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring high precision and specificity .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2/t5-/m1/s1

InChI Key

NSCLPIBLZPOZRN-RXMQYKEDSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC(F)(F)F

Canonical SMILES

C1CN(CC1N)CC(F)(F)F

Origin of Product

United States

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